molecular formula C16H12Cl3N5OS B2626040 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide CAS No. 722468-98-6

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide

Cat. No.: B2626040
CAS No.: 722468-98-6
M. Wt: 428.72
InChI Key: KDEWAZYDMRYTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of 1,2,4-triazole-based acetamides, characterized by a triazole core substituted with a 4-chlorophenyl group and a sulfanyl-linked acetamide moiety. The acetamide is further functionalized with a 2,6-dichlorophenyl group, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3N5OS/c17-10-6-4-9(5-7-10)15-22-23-16(24(15)20)26-8-13(25)21-14-11(18)2-1-3-12(14)19/h1-7H,8,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEWAZYDMRYTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide is a novel derivative of the triazole class, which has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its antimicrobial, anticancer, and other pharmacological activities based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

PropertyValue
Molecular Formula C17H14ClN5OS
Molecular Weight 367.82 g/mol
IUPAC Name This compound

The biological activity of this compound is largely attributed to its interaction with various molecular targets within microbial and cancerous cells. The triazole ring is known to inhibit specific enzymes involved in nucleic acid synthesis and cellular metabolism. This inhibition can lead to the disruption of cell division and growth in susceptible organisms.

Antimicrobial Activity

Research indicates that compounds with a triazole scaffold exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that related triazole compounds exhibit MIC values ranging from 0.125–8 μg/mL against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The presence of the chlorophenyl group enhances the compound's ability to penetrate bacterial membranes, increasing its efficacy.
  • Antifungal Activity : Triazoles are also recognized for their antifungal properties. The compound's structural features suggest potential effectiveness against fungi such as Candida albicans and Aspergillus fumigatus, similar to other triazole derivatives .

Anticancer Activity

The anticancer potential of triazole derivatives has been well documented. The compound's ability to interact with DNA and inhibit topoisomerases can lead to apoptosis in cancer cells. For example:

  • In Vitro Studies : Various studies have demonstrated that triazole derivatives can induce cytotoxicity in cancer cell lines, with some derivatives showing IC50 values below 10 μM . This suggests that the compound could serve as a lead structure for developing new anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Chlorophenyl Group : Enhances lipophilicity and membrane permeability.
  • Triazole Ring : Critical for enzyme inhibition; modifications can alter potency.

Table summarizing SAR findings:

ModificationEffect on Activity
Addition of halogensIncreased antibacterial potency
Variation in side chainsAltered cytotoxicity against cancer cells

Case Studies

  • Antimicrobial Efficacy : A study evaluated several triazole derivatives against drug-resistant bacterial strains. The compound exhibited comparable efficacy to standard antibiotics like ceftriaxone .
  • Cytotoxicity Assay : In a study involving various cancer cell lines (e.g., MCF-7 and HeLa), the compound showed significant cytotoxic effects with an IC50 value of approximately 8 μM .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmaceutical agent , particularly due to its antimicrobial and anticancer properties. Research indicates that triazole derivatives can inhibit the activity of cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition may lead to enhanced therapeutic effects or reduced toxicity in certain drug regimens .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant activity against various bacterial and fungal strains. Its efficacy is comparable to established antibiotics such as penicillin G and fluconazole. The mechanism behind this activity likely involves interference with microbial enzyme systems, disrupting essential metabolic processes .

Anticancer Properties

Recent research has highlighted the potential of this compound as an anticancer agent. It has shown cytotoxic effects against multiple human cancer cell lines, including those associated with breast and colon cancers. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various triazole derivatives found that 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship (SAR) analysis indicated that modifications on the triazole ring significantly influenced antimicrobial potency .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound revealed that it could effectively inhibit cell proliferation in various cancer cell lines. The study utilized molecular docking techniques to predict interactions between the compound and target proteins involved in cancer progression. Results suggested that further structural optimization could enhance its efficacy as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the triazole ring and the acetamide-linked aryl group. These variations influence physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed analysis:

Structural Analogues of Triazole-Acetamides

Compound Name Key Structural Features Biological Activity/Properties Reference
Target Compound : 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide - 4-Amino-5-(4-chlorophenyl)triazole
- 2,6-Dichlorophenyl acetamide
Enhanced lipophilicity due to Cl groups; potential for H-bonding via amino group
Compound 7h : 2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide - p-Tolylaminomethyl substituent on triazole
- Unsubstituted phenyl acetamide
Reduced steric hindrance compared to target compound; possible metabolic instability
565464-68-8 : N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - Thiophene-substituted triazole
- 2,5-Dichlorophenyl acetamide
Improved π-π stacking (thiophene) but lower Cl content; ethyl group may enhance bioavailability
811472-74-9 : 2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide - 2,4-Dichlorophenyl on triazole
- Bulky carbazolyl acetamide
High aromaticity (carbazole) may limit membrane permeability; dual Cl positions affect binding

Key Differences in Physicochemical Properties

  • Lipophilicity : The target compound’s 2,6-dichlorophenyl group increases logP compared to furan- or thiophene-containing analogs (e.g., ’s furan derivative) .
  • Hydrogen Bonding: The 4-amino group on the triazole enables H-bond donor capacity, absent in analogs with alkyl/aryl substituents (e.g., Compound 7h’s p-tolylaminomethyl group) .

Research Findings and Data Tables

Table 1: Comparative Spectroscopic Data

Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Signals, δ ppm) Melting Point (°C)
Target Compound ~1660–1670 7.3–7.8 (ArH, 2,6-dichlorophenyl), 5.2 (NH₂) Pending
13a () 1664 10.13 (NH), 2.30 (CH₃) 288
2-(3,4-Dichlorophenyl)-...acetamide Not reported 7.81–7.92 (ArH), 10.10 (NH) 473–475

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.